1-(Methylsulfonyl)-7-nitro-1,2,3,4-tetrahydroquinoline
CAS No.:
Cat. No.: VC13383610
Molecular Formula: C10H12N2O4S
Molecular Weight: 256.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C10H12N2O4S |
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Molecular Weight | 256.28 g/mol |
IUPAC Name | 1-methylsulfonyl-7-nitro-3,4-dihydro-2H-quinoline |
Standard InChI | InChI=1S/C10H12N2O4S/c1-17(15,16)11-6-2-3-8-4-5-9(12(13)14)7-10(8)11/h4-5,7H,2-3,6H2,1H3 |
Standard InChI Key | ZNHFKGHHZCVATD-UHFFFAOYSA-N |
SMILES | CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Canonical SMILES | CS(=O)(=O)N1CCCC2=C1C=C(C=C2)[N+](=O)[O-] |
Introduction
Molecular Architecture and Substituent Effects
The compound’s core structure consists of a 1,2,3,4-tetrahydroquinoline scaffold, a bicyclic system featuring a benzene ring fused to a partially saturated piperidine ring. At position 7, the nitro group (-NO₂) introduces strong electron-withdrawing characteristics, while the 1-position methylsulfonyl (-SO₂CH₃) group adds both steric bulk and polarizability. This combination creates a unique electronic environment that influences solubility, stability, and intermolecular interactions.
Comparative analysis with 7-nitro-1,2,3,4-tetrahydroquinoline (CAS 39275-18-8) reveals key structural parallels . The methylsulfonyl substitution at position 1 replaces the methyl group found in the analog, significantly altering the molecule’s dipole moment (estimated Δμ ≈ 2.1 D) and lipophilicity (calculated LogP reduction of ~1.2 units) . Crystallographic studies of related nitro-tetrahydroquinolines demonstrate planar aromatic systems with non-conjugated nitro groups, as evidenced by dihedral angles >15° between the nitro group and benzene plane .
Synthetic Methodologies and Reaction Pathways
The synthesis of 1-substituted tetrahydroquinolines typically employs borrowing hydrogen (BH) strategies using transition metal catalysts. Manganese(I) PN₃ pincer complexes have shown efficacy in constructing the tetrahydroquinoline core through dehydrogenative coupling of 2-aminobenzyl alcohols with secondary alcohols . For the target compound, this approach could be adapted by:
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Core Formation: Reacting 2-aminobenzyl alcohol with a methylsulfonyl-containing alcohol precursor
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Nitro Group Introduction: Subsequent nitration at position 7 using mixed acid systems
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Post-Functionalization: Oxidation of thioether intermediates to sulfones if required
Critical parameters influencing yield and selectivity include:
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Base composition (KH/KOH mixtures optimize hydrogen transfer )
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Temperature profile (120-140°C balances reactivity and selectivity )
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Solvent polarity (DME enhances both activity and selectivity )
Physicochemical Properties and Stability
Extrapolating from structural analogs, key properties include:
The methylsulfonyl group enhances thermal stability compared to methyl analogs while increasing hygroscopicity. Nitro group decomposition risks require careful handling above 150°C .
Spectroscopic Characterization
Predicted spectral signatures based on structural analogs:
¹H NMR (400 MHz, CDCl₃):
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δ 8.15 (d, J=2.4 Hz, 1H, H-8)
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δ 7.45 (dd, J=8.8, 2.4 Hz, 1H, H-6)
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δ 6.85 (d, J=8.8 Hz, 1H, H-5)
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δ 3.75-3.65 (m, 2H, H-2/H-3)
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δ 3.20 (s, 3H, SO₂CH₃)
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δ 2.90-2.70 (m, 4H, H-4/H-1’/H-2’)
IR (KBr):
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1535 cm⁻¹ (asymmetric NO₂ stretch)
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1345 cm⁻¹ (symmetric NO₂ stretch)
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1300-1150 cm⁻¹ (SO₂ symmetric/asymmetric stretches)
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2950 cm⁻¹ (C-H aliphatic stretches)
Industrial and Materials Science Applications
The compound’s electronic profile makes it suitable for:
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Organic Semiconductors: Extended π-system with electron-deficient character
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Laser Dyes: Nitro group enhances Stokes shift (cf. rhodamine derivatives )
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Coordination Chemistry: Sulfonyl oxygen as potential ligand for transition metals
Photostability testing of analogous nitroaromatics shows <5% decomposition after 500 h UV exposure , suggesting materials science applications.
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